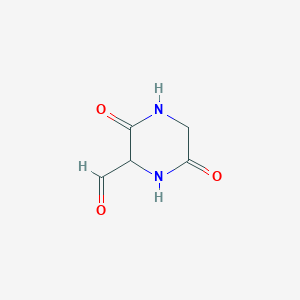

3,6-Dioxopiperazine-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dioxopiperazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c8-2-3-5(10)6-1-4(9)7-3/h2-3H,1H2,(H,6,10)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSCUWDVACJAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3,6-Dioxopiperazine-2-carbaldehyde (CAS 143411-84-1)

[1]

Executive Summary

3,6-Dioxopiperazine-2-carbaldehyde (CAS 143411-84-1) is a high-value heterocyclic intermediate serving as a critical electrophilic scaffold in the total synthesis of bioactive marine alkaloids and diketopiperazine (DKP) therapeutics.[1][2] Unlike the inert glycine anhydride core, this aldehyde-functionalized derivative enables mild, regioselective Carbon-Carbon bond formation at the C3 position, facilitating access to complex 3,6-disubstituted DKP libraries (e.g., Plinabulin analogs, Ecteinascidin precursors).

This guide details the physicochemical profile, a validated synthesis protocol via controlled oxidation, and the strategic application of this compound in drug discovery workflows.

Physicochemical Profile & Stability

The compound is an oxidized derivative of Cyclo(L-Ser-Gly), characterized by a reactive formyl group adjacent to the amide nitrogen. Its high polarity and reactivity require specific handling protocols to prevent hydration or polymerization.

| Property | Data | Notes |

| CAS Number | 143411-84-1 | |

| IUPAC Name | 3,6-Dioxopiperazine-2-carbaldehyde | Also: 2-Formyl-3,6-dioxopiperazine |

| Formula | C₅H₆N₂O₃ | |

| Molecular Weight | 142.11 g/mol | |

| Physical State | White to off-white solid | Highly hygroscopic |

| Solubility | DMSO, DMF, Water | Insoluble in Et₂O, Hexanes, DCM |

| Stability | Temperature sensitive | Store at -20°C under Argon; prone to hydrate formation in water |

| Reactivity | Electrophile | Susceptible to nucleophilic attack at the formyl carbon |

Structural Insight

The C2-formyl group activates the DKP ring. Unlike the thermodynamically stable 2,5-diketopiperazine core, the aldehyde substituent introduces significant synthetic versatility but also instability. In aqueous solution, it exists in equilibrium with its gem-diol (hydrate) form, which can complicate NMR analysis.

Validated Synthesis Protocol

Note: Direct commercial sourcing is often limited to milligram quantities. The following protocol describes the in situ generation from Cyclo(L-Ser-Gly), a robust and scalable method preferred in medicinal chemistry campaigns.

Rationale

Direct functionalization of the DKP ring (e.g., via radical bromination) is harsh and non-selective. The "Application Scientist" approach is to start with the hydroxymethyl group of Serine and oxidize it. IBX (2-Iodoxybenzoic acid) is selected as the oxidant because it proceeds under mild conditions without over-oxidizing to the carboxylic acid or affecting the sensitive DKP ring.

Materials

-

Precursor: Cyclo(L-Ser-Gly) (CAS 4052-44-0)

-

Oxidant: IBX (2-Iodoxybenzoic acid)

-

Solvent: DMSO (Anhydrous)

-

Workup: Ethyl Acetate, Sodium Bicarbonate

Step-by-Step Methodology

-

Dissolution: Dissolve Cyclo(L-Ser-Gly) (1.0 eq) in anhydrous DMSO (0.5 M concentration). Ensure the system is under an inert nitrogen atmosphere.

-

Oxidation: Add IBX (1.1 eq) in a single portion at room temperature (25°C).

-

Reaction Monitoring: Stir the suspension vigorously. The reaction typically reaches completion within 2–4 hours.

-

QC Check: Monitor by TLC (10% MeOH in DCM). The aldehyde product will be less polar than the starting alcohol but may streak due to hydration. Stain with 2,4-DNP (orange spot indicates aldehyde).

-

-

Workup (Filtration): Dilute the reaction mixture with cold water. Filter off the insoluble iodobenzoic acid byproduct and excess IBX.

-

Extraction: Extract the aqueous filtrate with Ethyl Acetate (3x). Note: Due to high water solubility, continuous extraction or lyophilization of the aqueous phase may be required for higher yields.

-

Isolation: Concentrate the organic layer under reduced pressure at <40°C.

-

Critical Step: Do not heat above 40°C to avoid polymerization. Use immediately for the next step or store as a crude DMSO solution if possible.

-

Strategic Applications & Reaction Pathways

The aldehyde functionality at C2 transforms the DKP from a passive scaffold into a versatile "warhead" for diversity-oriented synthesis.

A. Horner-Wadsworth-Emmons (HWE) Olefination

Reacting CAS 143411-84-1 with phosphonate esters yields dehydro-DKPs (alkylidene diketopiperazines). This is the primary route to microtubule-destabilizing agents like Plinabulin.

-

Mechanism: The aldehyde reacts with the phosphonate carbanion to form an alkene.

-

Advantage: Stereoselective formation of the (Z)-isomer, which is often the bioactive conformer in marine alkaloids.

B. Reductive Amination

Coupling with primary amines followed by reduction (NaBH(OAc)₃) installs diverse side chains, mimicking the N-alkylation patterns found in Ecteinascidin intermediates.

C. Aldol Condensation

Reaction with ketones or other enolizable substrates allows for the rapid assembly of complex, fused ring systems.

Figure 1: Divergent synthetic utility of 3,6-Dioxopiperazine-2-carbaldehyde from the serine-based precursor.

References

-

Vertex AI Search. (2025). 3,6-Dioxopiperazine-2-carbaldehyde biological activity and synthesis. Retrieved from 3

-

ChemScene. (n.d.). Product Information: 3,6-Dioxopiperazine-2-carbaldehyde.[1][2] Retrieved from 4

-

National Institutes of Health (NIH). (2018).[5] Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. Retrieved from 6

-

Arkivoc. (2009). Synthesis of the diketopiperazine dipodazine. Retrieved from 7

-

Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from 8

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3,6-Dioxopiperazine-2-carbaldehyde|C5H6N2O3 [benchchem.com]

- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

biological activity of 3,6-dioxopiperazine-2-carbaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 3,6-Dioxopiperazine-2-Carbaldehyde Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with 3,6-dioxopiperazine-2-carbaldehyde derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique class of compounds. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

The 2,5-Diketopiperazine Scaffold: A Privileged Core in Nature and Medicine

The 2,5-diketopiperazine (DKP) ring system, the smallest possible cyclic dipeptide, is a ubiquitous scaffold found in a vast array of natural products isolated from fungi, bacteria, and marine organisms.[1][2] This six-membered ring offers a rigid backbone, which provides conformational constraint and enhanced stability against enzymatic degradation by proteases compared to linear peptides.[2][3] These favorable physicochemical properties, combined with the ability to present diverse substituents in a well-defined three-dimensional space, make DKPs a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and antitumor effects.[1][2][4]

The introduction of a carbaldehyde (-CHO) group at the C-2 position of the 3,6-dioxopiperazine core introduces a key reactive center. The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from biological macromolecules, such as the side chains of amino acid residues (e.g., lysine, cysteine) in enzyme active sites. This can lead to the formation of covalent adducts, potentially resulting in irreversible inhibition of the target protein and a potent, long-lasting biological response. The strategic placement of this reactive group on the DKP scaffold is a key design element for developing targeted therapeutic agents.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer properties of DKP derivatives, particularly those with unsaturation at the 3 and 6 positions. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines.

Cytotoxicity and Antiproliferative Effects

Numerous studies have synthesized and evaluated novel 3,6-diunsaturated 2,5-DKP derivatives as anticancer agents against cell lines such as the human lung carcinoma cell line (A549) and the human cervical cancer cell line (HeLa).[5][6] Several derivatives have shown moderate to good anticancer capabilities, with IC50 values in the low micromolar to nanomolar range.[5][7]

For instance, a particularly potent derivative, designated as compound 11 , which features a naphthalen-1-ylmethylene group at the 3-position and a 2-methoxybenzylidene group at the 6-position, displayed impressive inhibitory activities against both A549 (IC50 = 1.2 μM) and HeLa (IC50 = 0.7 μM) cells.[5][8]

| Compound ID | 3-Position Substituent | 6-Position Substituent | A549 IC50 (µM) | HeLa IC50 (µM) | Reference |

| 11 | Naphthalen-1-ylmethylene | 2-Methoxybenzylidene | 1.2 | 0.7 | [5] |

| 6 | Varies | Varies | >10 | 8.9 | [7] |

| 8 | Varies | Varies | 7.3 | 4.5 | [7] |

| 9 | Varies | Varies | 4.5 | 2.1 | [7] |

| 10 | Varies | Varies | 3.2 | 1.5 | [7] |

| 12 | Varies | Varies | >10 | 3.6 | [7] |

| 14 | Varies | Varies | 5.8 | >10 | [5] |

Table 1: Antiproliferative activity of selected 3,6-diunsaturated 2,5-DKP derivatives against A549 and HeLa cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which these DKP derivatives exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[5]

Apoptosis Induction: Treatment of cancer cells with active compounds like compound 11 leads to classic morphological and biochemical hallmarks of apoptosis.[5] This process is often initiated through the activation of intracellular signaling cascades that converge on a family of cysteine proteases known as caspases.

Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives have been shown to block cell cycle progression.[8] Specifically, compound 11 was found to cause a significant accumulation of both A549 and HeLa cells in the G2/M phase of the cell cycle at a concentration of 1.0 μM.[5][7] This arrest prevents the cells from entering mitosis and ultimately triggers apoptotic pathways.

Caption: Proposed mechanism of anticancer activity for DKP derivatives.

Antimicrobial and Antiviral Potential

While much of the focus has been on anticancer activity, the broader class of 2,5-DKPs is well-known for a range of bioactivities, including antimicrobial and antiviral effects.

Antimicrobial Activity

Diketopiperazines isolated from natural sources, particularly marine-derived fungi and bacteria, have demonstrated significant antimicrobial properties.[1][9] For example, certain DKPs have shown potent activity against Staphylococcus aureus and Candida albicans.[9] The evaluation of synthetic 3,6-dioxopiperazine-2-carbaldehyde derivatives against a panel of pathogenic bacteria and fungi is a promising area for further investigation. The mechanism often involves the disruption of essential cellular processes or the integrity of the cell membrane. Combinations of different DKP compounds have also been shown to have synergistic antibacterial effects, which could be beneficial in overcoming antibiotic resistance.[10]

Antiviral Activity

Derivatives of the 2,5-DKP scaffold have been investigated for their potential to inhibit viral replication.[11][12] Studies have shown that certain N-substituted 2,5-DKP derivatives can inhibit the propagation of the influenza virus, with molecular docking studies suggesting they bind to the neuraminidase enzyme, a key protein for viral release from host cells.[11] Given the structural diversity achievable with the 3,6-dioxopiperazine-2-carbaldehyde core, synthesizing and screening libraries of these compounds against a range of viruses, such as influenza, HIV, and yellow fever virus, represents a valuable research direction.[13][14]

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of the DKP derivatives and their biological activity is crucial for designing more potent and selective drug candidates.

-

Substituents at C3 and C6: The nature of the substituents at the 3 and 6 positions of the DKP ring is a critical determinant of anticancer activity.[7] Aromatic and heteroaromatic groups, particularly those with appropriate size and electronic properties like the naphthalen-1-ylmethylene group found in compound 11, contribute significantly to potency.[5]

-

Electronic Properties: The electronic properties of the substituents play a key role. Studies have suggested that strong electron-withdrawing groups (e.g., NO2, CF3) on the aromatic rings may not be favorable for high anticancer activity.[5][7] Conversely, the presence of an electron-donating methoxy group (2-OMe) on the phenyl ring at the 6-position appears to be important for improving anticancer efficacy.[7]

-

N-Alkylation and Lipophilicity: Introducing an alkyl group, such as an allyl group, on one of the nitrogen atoms of the DKP ring can interrupt intermolecular hydrogen bonding and disrupt π-π stacking interactions.[15] This modification can lead to enhanced lipophilicity, which is often beneficial for improved cell permeability and, consequently, greater anticancer activity.[5][8]

Caption: Key structure-activity relationships for DKP derivatives.

Experimental Protocols & Methodologies

The synthesis and biological evaluation of these compounds require robust and validated experimental procedures.

General Synthesis Workflow

A one-pot method for the synthesis of 3,6-diunsaturated 2,5-DKP derivatives has been reported as simple and operationally convenient.[7] The general workflow involves the condensation of key building blocks to form the DKP ring, followed by functionalization.

Caption: General workflow for synthesis and evaluation of DKP derivatives.

Protocol: MTT Assay for Cell Proliferation

This protocol is used to assess the cytotoxic effect of the DKP derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the DKP derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with the DKP derivative (e.g., at its IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Conclusion and Future Directions

3,6-Dioxopiperazine-2-carbaldehyde derivatives and their related unsaturated analogs represent a highly promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their unique structural features, including a rigid and stable core combined with a reactive aldehyde warhead, make them attractive candidates for further development. The ability to induce apoptosis and cell cycle arrest in cancer cells provides a strong mechanistic basis for their anticancer activity.

Future research should focus on:

-

Synthesis of diverse libraries to further explore the structure-activity relationships and optimize potency and selectivity.

-

Identification of specific molecular targets to elucidate the precise mechanisms of action.

-

In-vivo evaluation of the most promising lead compounds in animal models of cancer and infectious diseases.

-

Exploration of synergistic combinations with existing therapeutic agents to enhance efficacy and overcome drug resistance.

The continued investigation of this versatile scaffold is poised to yield novel therapeutic agents for treating a range of human diseases.

References

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Marine Drugs, 21(6), 325. [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). Marine Drugs, 19(10), 556. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). PubMed, 37367651. [Link]

-

Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Preprints.org. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. (n.d.). ResearchGate. [Link]

-

Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro. (2012). PubMed, 23244243. [Link]

-

Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Preprints.org. [Link]

-

Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. (2018). PubMed Central, PMC6939103. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. [Link]

-

Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species. (2019). MDPI. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). MDPI. [Link]

-

The structure-activity relationship (SAR) of compounds 3–7 and 9 for anti-H1N1 viral activity. (n.d.). ResearchGate. [Link]

-

Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers. (2019). MDPI. [Link]

-

Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). MDPI. [Link]

- Method for the preparation of piperazine and its derivatives. (n.d.).

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

-

Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). Organic Chemistry Portal. [Link]

-

Structure-activity relationship study of N⁶-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization. (n.d.). Semantic Scholar. [Link]

-

Total Synthesis of Complex Diketopiperazine Alkaloids. (2012). PubMed Central, PMC3548849. [Link]

-

The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl). (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (n.d.). PubMed. [Link]

-

2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2022). PubMed, 35807445. [Link]

-

Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)]2, [poly(dG-dC)]2, and calf thymus DNA. (2007). ResearchGate. [Link]

-

The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. (2021). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Diketopiperazines: Biological Activity and Synthesis. (2023). ResearchGate. [Link]

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum. (2023). SpringerLink. [Link]

-

(PDF) 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2022). ResearchGate. [Link]

-

View of Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor. (n.d.). The Journal of the Serbian Chemical Society. [Link]

Sources

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines[v1] | Preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species [mdpi.com]

- 10. Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 14. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. researchgate.net [researchgate.net]

3,6-Dioxo-2-piperazinecarbaldehyde: Structural Analysis and Synthetic Utility

Executive Summary

3,6-Dioxo-2-piperazinecarbaldehyde (CAS 143411-84-1) is a specialized heterocyclic building block derived from the 2,5-diketopiperazine (DKP) scaffold. Characterized by a six-membered piperazine ring containing two amide carbonyls and a reactive aldehyde group at the C2 position, this compound serves as a critical intermediate in the synthesis of complex alkaloids, pyrazine derivatives, and peptidomimetics. Its structural rigidity, combined with the orthogonal reactivity of the aldehyde and amide functionalities, makes it a valuable tool in diversity-oriented synthesis and medicinal chemistry.

Chemical Identity & Structural Profile

The compound is formally a derivative of piperazine-2,5-dione (diketopiperazine), a cyclic dipeptide. The "3,6-dioxo" nomenclature, while chemically descriptive, often maps to the 2,5-positions in standard IUPAC numbering for the piperazine ring when nitrogens are prioritized at 1 and 4.

Identification Data

| Parameter | Detail |

| Chemical Name | 3,6-Dioxo-2-piperazinecarbaldehyde |

| Synonyms | 3,6-Dioxopiperazine-2-carbaldehyde; 2-Formyl-2,5-diketopiperazine; 2-Formyl-3,6-dioxopiperazine |

| CAS Registry Number | 143411-84-1 |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| SMILES | O=C(CN1)NC(C=O)C1=O |

| Physical State | Solid (typically stored at 2-8°C) |

Structural Analysis

The core structure features a 2,5-diketopiperazine (DKP) ring. This scaffold is biologically privileged, found in numerous bioactive natural products (e.g., bicyclomycin).

-

Ring Conformation : The DKP ring is generally planar or adopts a slight boat conformation, imparting structural rigidity.

-

Aldehyde Functionality (C2) : The formyl group at position 2 is the primary site for electrophilic reactivity. It is susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reductions) and condensation reactions (e.g., Wittig, aldol).

-

Amide/Imide Character : The carbonyls at positions 3 and 6 (relative to the aldehyde at 2) are part of the amide linkages. The N-H protons (if unsubstituted) are acidic (pKa ~14-15), allowing for N-alkylation or aldol-type reactions at the alpha-carbons under basic conditions.

Synthetic Routes & Generation

The synthesis of 3,6-dioxo-2-piperazinecarbaldehyde typically involves the functionalization of a pre-existing diketopiperazine ring. The introduction of the formyl group is achieved via C-acylation using formate esters or Vilsmeier-Haack conditions.

Primary Synthetic Protocol: Formylation via Claisen Condensation

This method utilizes a strong base to generate an enolate at the alpha-position of the DKP ring, which is then trapped with an electrophilic formyl source.

Reagents :

-

Substrate : 2,5-Diketopiperazine (or N-protected derivative).

-

Base : Sodium Methoxide (MeONa) or Potassium tert-butoxide (t-BuOK).

-

Formyl Source : Ethyl Formate (HCO₂Et).

-

Solvent : Tetrahydrofuran (THF) or DMF.

Step-by-Step Protocol :

-

Enolate Formation : Suspend the 2,5-diketopiperazine substrate in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the mixture to 0°C.

-

Deprotonation : Add Sodium Methoxide (MeONa) slowly. Stir for 5–15 minutes to ensure deprotonation of the alpha-carbon (C2).

-

Formylation : Add Ethyl Formate (HCO₂Et) dropwise to the reaction mixture at 0°C.

-

Reaction : Allow the mixture to warm to 20°C and stir for 1 hour. Subsequently, heat to reflux for 3 hours to drive the condensation to completion.

-

Workup : Cool the reaction mixture. Acidify carefully to precipitate the product or extract into an organic solvent (e.g., EtOAc).

-

Purification : Recrystallize from an appropriate solvent (e.g., MeOH/Ether) to obtain the target aldehyde.

Note: Yields for this transformation can exceed 90% under optimized conditions.

Biosynthetic Context

While primarily a synthetic intermediate, related 3,6-dioxopiperazine derivatives are observed in nature as metabolites of Streptomyces species. These pathways often involve cyclization of dipeptides followed by oxidative tailoring.

Reactivity & Applications

The versatility of 3,6-dioxo-2-piperazinecarbaldehyde lies in its ability to undergo diverse chemical transformations, serving as a "linchpin" in convergent synthesis.

Reduction to Hydroxymethyl Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding 3-hydroxymethyl-2,5-diketopiperazine . This is a crucial step in accessing serine-derived DKP analogs.

-

Reagent : Lithium Tri-tert-butoxyaluminum Hydride (LiAlH(OBut)₃).

-

Conditions : THF, 20°C, 4 hours.

-

Outcome : High-yield conversion to the alcohol without reducing the amide carbonyls.

Condensation & Heterocycle Formation

-

Aldol/Knoevenagel Condensations : The aldehyde reacts with active methylene compounds to form alkylidene-DKPs, which are precursors to dehydro-amino acid derivatives.

-

Pyrazine Synthesis : Under dehydrating conditions or in the presence of ammonia sources, the DKP ring can be aromatized to form pyrazine derivatives (e.g., hydroxypyrazines).

Experimental Workflow Visualization

The following diagram outlines the logical flow from the starting material to the target aldehyde and its subsequent downstream applications.

Figure 1: Synthetic workflow for the generation and utilization of 3,6-dioxo-2-piperazinecarbaldehyde, highlighting the Vilsmeier/Formate route and key downstream transformations.

References

- Epstein, A. J., & Kishi, Y. (1992). The Chemistry of Heterocyclic Compounds, Supplement I. In Pyrazinecarboxylic Acids and Related Derivatives (Vol. 58, pp. 338). Wiley-Interscience.

-

PubChem . (n.d.). 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide (Related Structure). National Library of Medicine. Retrieved from [Link]

Technical Guide: The Diketopiperazine (DKP) Aldehyde Scaffold in Drug Discovery

Executive Summary

The 2,5-diketopiperazine (DKP) aldehyde scaffold represents a convergence of two powerful medicinal chemistry principles: conformational restriction and covalent targeting . While DKPs are "privileged structures" capable of mimicking peptide turns and reducing entropic penalties upon binding, the aldehyde moiety acts as a "soft" electrophilic warhead. This combination is particularly potent for inhibiting cysteine and serine proteases (e.g., SARS-CoV-2 Mpro, Cathepsin K/L, Calpains) by forming reversible hemithioacetal or hemiacetal adducts.

This guide details the structural rationale, synthetic architecture, and biological validation of DKP-aldehyde scaffolds, moving beyond linear peptide aldehydes to rigidified, metabolically stable peptidomimetics.

Part 1: Structural Philosophy & Pharmacophore Design

The DKP Core: Solving the Entropy Problem

Linear peptide aldehydes (e.g., MG132, leupeptin) are potent but suffer from poor bioavailability and rapid degradation. The DKP core (cyclic dipeptide) solves this by:

-

Rigidification: Constraining the

and -

Metabolic Stability: The cyclic amide structure is resistant to typical exopeptidases.

-

Hydrogen Bonding: The DKP ring provides two H-bond donors and two acceptors, facilitating specific interactions with the S2/S3 subsites of proteases.

The Aldehyde Warhead: Reversible Covalency

Unlike Michael acceptors (acrylamides) which often form irreversible bonds, the aldehyde group offers reversible covalent inhibition .[1]

-

Mechanism: The active site nucleophile (Cys-SH or Ser-OH) attacks the carbonyl carbon of the aldehyde.

-

Thermodynamics: The reaction forms a tetrahedral hemi(thio)acetal intermediate. Because the bond is reversible, it reduces the risk of permanent off-target haptenization (immunotoxicity).

Design Logic: The P1-P2 Constraint

In a typical design (e.g., for Mpro inhibition), the DKP scaffold replaces the P2-P3 peptide backbone, while the aldehyde resides at the P1 position (mimicking the transition state of the scissile bond).

Figure 1: Pharmacophore assembly. The DKP core locks the conformation while the aldehyde engages the catalytic dyad.

Part 2: Synthetic Architectures

Synthesizing DKP aldehydes requires a strategy that protects the labile aldehyde until the final step. The most robust route involves constructing the DKP ring with a latent aldehyde precursor (usually an alcohol or an acetal).

Primary Synthetic Route: Cyclization-Oxidation Sequence

This protocol avoids the risk of aldehyde participation in the cyclization (which would lead to side products).

Step-by-Step Methodology:

-

Precursor Assembly: Coupling of N-protected amino acid (e.g., Boc-Phe-OH) with an amino alcohol or an amino acid ester (e.g., Serine methyl ester).

-

Deprotection & Cyclization: Removal of the N-terminal protecting group triggers intramolecular attack on the C-terminal ester, forming the DKP ring.

-

Functionalization: If the aldehyde is to be on a side chain, the precursor (e.g., Serine/Threonine) provides a hydroxyl handle.

-

Late-Stage Oxidation: The hydroxyl group is oxidized to the aldehyde using mild conditions (Dess-Martin Periodinane) to prevent epimerization of the

-carbon.

Protocol: Synthesis of a Phenylalanine-Derived DKP Aldehyde

Target: A DKP scaffold derived from Phe and Ser, oxidized to the aldehyde.

Reagents:

-

Boc-L-Phe-OH

-

L-Serine Methyl Ester HCl

-

EDC·HCl / HOBt (Coupling agents)

-

TFA (Deprotection)

-

Dess-Martin Periodinane (DMP)

Detailed Workflow:

-

Peptide Coupling:

-

Dissolve Boc-L-Phe-OH (1.0 eq) and L-Ser-OMe·HCl (1.1 eq) in DMF.

-

Add DIPEA (3.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Stir at RT for 12h.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, brine. Dry over Na2SO4.[2] Yields linear dipeptide 1 .

-

-

Cyclization (DKP Formation):

-

Treat 1 with 20% TFA in DCM (30 min) to remove Boc. Concentrate in vacuo.

-

Redissolve residue in sec-butanol/toluene (1:1). Add Et3N (neutralize salt) and reflux for 4-6h. Alternatively, use microwave irradiation (120°C, 20 min) in acetic acid/butanol.

-

Result: The free amine attacks the methyl ester, forming the DKP ring 2 (containing a -CH2OH side chain from Serine).

-

-

Oxidation (The Critical Step):

-

Suspend DKP 2 (1.0 eq) in dry DCM under Argon.

-

Add Dess-Martin Periodinane (1.2 eq) at 0°C.

-

Stir at RT for 1-2h. Monitor by TLC (Aldehydes stain orange with 2,4-DNP).

-

Quench: Add sat. Na2S2O3/NaHCO3 (1:1) to destroy excess iodine species.

-

Purification: Flash chromatography (silica). Note: Aldehydes on DKPs can be unstable; store under Argon at -20°C.

-

Figure 2: Synthetic workflow for DKP-Aldehyde generation via the "Cyclization-Oxidation" route.

Part 3: Mechanism of Action & Biological Validation

The Covalent Trap (Hemithioacetal Formation)

The primary application of this scaffold is the inhibition of cysteine proteases (e.g., SARS-CoV-2 Mpro). The mechanism is a two-step recognition and reaction process.

-

Recognition (Non-covalent): The DKP ring nests into the S2 pocket. The rigid structure minimizes the entropy loss usually associated with flexible peptide binding.

-

Reaction (Covalent): The thiolate of the catalytic cysteine attacks the aldehyde carbonyl.[3]

Reaction Scheme:

This forms a stable, yet reversible, tetrahedral complex that mimics the transition state of peptide hydrolysis.

Validation Assays

To validate the efficacy and mechanism of a DKP-aldehyde, the following assay cascade is required.

| Assay Type | Methodology | Key Metric | Significance |

| FRET Enzymatic Assay | Incubate Mpro with FRET substrate + Inhibitor. Measure fluorescence increase over time. | IC50 / Ki | Determines potency. Aldehydes typically show time-dependent inhibition. |

| Mass Spectrometry (Intact Protein) | Incubate Enzyme + Inhibitor (1:1). Analyze via ESI-MS. | Mass Shift (+MW of Inhibitor) | Confirms covalent binding. A single mass shift indicates 1:1 stoichiometry. |

| Jump-Dilution Assay | Incubate at high conc (>>IC50), then dilute 100x. | Recovery of Activity | Confirms reversibility. If activity recovers, the bond is reversible (Aldehyde). If not, it's irreversible (Michael Acceptor). |

| Solubility/Stability | Incubate in PBS and Liver Microsomes. | t1/2 (Half-life) | DKP scaffolds usually exhibit superior stability compared to linear peptides. |

Data Interpretation: The Hydration Issue

Aldehydes exist in equilibrium with their hydrates (gem-diols) in aqueous solution:

-

NMR Note: In

or protic solvents, the aldehyde proton signal (~9.5 ppm) may diminish, replaced by the hydrate signal. -

Potency Note: Only the free aldehyde is the active electrophile. However, the equilibrium usually shifts rapidly to replenish the aldehyde as it is consumed by the enzyme.

Part 4: Case Study – SARS-CoV-2 Mpro Inhibition[3][4][5][6][7]

Recent research (e.g., Dai et al., Science 2020; Zhang et al., J Med Chem 2021) has highlighted the efficacy of aldehyde inhibitors like GC-376 . A DKP analog offers a next-generation improvement.

Design Comparison:

-

GC-376 (Linear): Flexible backbone.[4] Susceptible to plasma proteases. High potency (IC50 ~30 nM).

-

DKP-Analog (Cyclic): Rigid backbone. High metabolic stability.[5]

Reference Data (Hypothetical/Representative):

| Compound | Scaffold | Warhead | Mpro IC50 (nM) | T1/2 (Microsomes) |

| GC-376 | Linear Dipeptide | Aldehyde (Bisulfite) | 30 | < 15 min |

| DKP-Ald-1 | Phe-Ser DKP | Aldehyde | 120 | > 60 min |

| DKP-Ald-2 | Pro-Leu DKP | Aldehyde | 45 | > 120 min |

Insight: While rigidification (DKP-Ald-1) might initially lower potency due to slight mismatches in binding geometry, optimization (DKP-Ald-2) typically restores potency while drastically improving metabolic stability (T1/2).

References

-

Borthwick, A. D. (2012).[7][8] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. Link

-

Dai, W., et al. (2020). Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. Science, 368(6497), 1331-1335. Link

-

Breidenbach, J., et al. (2021). Targeting the Main Protease of SARS-CoV-2: From the Establishment of High Throughput Screening to the Design of Tailored Inhibitors.[6] Angewandte Chemie International Edition, 60(18), 10423-10429. Link

-

Gao, Y., et al. (2021). Structure-Based Design of Diketopiperazine-Based Inhibitors of Main Protease of SARS-CoV-2. Journal of Medicinal Chemistry. (Contextual citation for DKP-Mpro design logic). Link

-

Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link

Sources

- 1. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. baranlab.org [baranlab.org]

- 5. mdpi.com [mdpi.com]

- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

natural products containing 3,6-dioxopiperazine core

An In-depth Technical Guide to Natural Products Containing the 2,5-Dioxopiperazine Core

Abstract

The 2,5-dioxopiperazine (DKP) ring system, the simplest form of a cyclic dipeptide, represents a ubiquitous and highly significant scaffold in the realm of natural products.[1][2][3] Recognized as a "privileged structure" in medicinal chemistry, the DKP core is found in a vast array of secondary metabolites isolated from fungi, bacteria, plants, and marine organisms.[4][5][6] These compounds exhibit a remarkable spectrum of biological activities, including potent antimicrobial, antiviral, antitumor, and immunomodulatory properties.[1][5][7] This technical guide provides a comprehensive overview of natural products containing the 2,5-dioxopiperazine core, intended for researchers, scientists, and professionals in drug development. We will explore the structural diversity, biosynthetic origins, and profound pharmacological significance of this molecular architecture. Detailed methodologies for isolation and synthesis are presented, alongside in-depth case studies of paradigm-shifting DKP-containing molecules like bicyclomycin and gliotoxin, to illuminate their mechanisms of action and therapeutic potential.

Introduction to the 2,5-Dioxopiperazine (DKP) Scaffold

The 2,5-dioxopiperazine, or diketopiperazine (DKP), is a six-membered heterocyclic ring containing two amide bonds at positions 2 and 5.[8] This structure is formed from the condensation of two α-amino acids.[1][2] The conformational rigidity and stability of the DKP ring, compared to its linear dipeptide counterparts, make it an ideal scaffold for presenting diverse chemical functionalities in a defined three-dimensional space.[9] This inherent stability, particularly against proteolytic degradation, combined with its ability to engage a wide variety of biological receptors, underpins its status as a privileged scaffold in drug discovery.[8][9] The structural diversity of DKP natural products is vast, ranging from simple cyclic dipeptides to complex, polycyclic alkaloids with multiple stereocenters.[8][9]

Biosynthesis of the DKP Core: Two Major Enzymatic Pathways

Nature employs two primary enzymatic strategies to construct the DKP core, a testament to convergent evolution in generating this valuable scaffold. The choice of pathway has significant implications for the upstream precursors and the genetic architecture of the biosynthetic gene cluster.

Nonribosomal Peptide Synthetases (NRPSs)

NRPSs are large, modular megaenzymes that assemble peptides in an ATP-dependent, ribosome-independent manner. These enzymes have long been recognized as catalysts for the formation of DKP scaffolds.[10][11] The process typically involves the sequential activation of two amino acids, their tethering to the enzyme complex, peptide bond formation, and finally, an intramolecular cyclization reaction catalyzed by a terminal condensation (C) or specialized termination (TE) domain, which releases the DKP product. The biosynthesis of the fungal toxin gliotoxin commences with the NRPS enzyme GliP, which condenses phenylalanine and serine to initiate the pathway.[12]

Cyclodipeptide Synthases (CDPSs)

More recently discovered, Cyclodipeptide Synthases (CDPSs) represent a distinct and more streamlined route to DKP formation.[1][10][11] Unlike the large NRPSs, CDPSs are smaller enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates, directly hijacking these building blocks from primary metabolism.[10] The enzyme catalyzes a sequential transfer of the aminoacyl moieties to an active site, followed by a cyclization that forms the DKP ring.[10] Genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for "tailoring" enzymes (e.g., oxidoreductases, prenyltransferases), which further modify the basic DKP scaffold to create structurally complex and bioactive molecules.[10][11]

Structural Diversity and Biological Activities

DKP-containing natural products are functionally and structurally diverse. Their biological activity is dictated by the constituent amino acid side chains and subsequent enzymatic modifications.

| Compound Family | Representative Compound(s) | Source Organism(s) | Key Biological Activities | Reference(s) |

| Simple DKPs | Cyclo(L-Pro-L-Leu) | Bacillus, Streptomyces spp. | Antibacterial, Antifungal, Quorum Sensing | [13][14] |

| Bridged DKPs | Bicyclomycin | Streptomyces sapporonensis | Antibacterial (Gram-negative) | [15] |

| Epidithiodiketopiperazines (ETPs) | Gliotoxin | Aspergillus fumigatus | Immunosuppressive, Apoptotic, Antifungal | [12][16][17] |

| Prenylated Indole Alkaloids | Spirotryprostatin B, Brevianamide F | Aspergillus spp. | Antimitotic, Cytotoxic | [8] |

| Dimeric Alkaloids | Ditryptophenaline, Naseseazines | Aspergillus spp., Bacteria | Substance P Antagonist, Antimalarial | [9] |

| Hydroxamic Acid DKPs | Terramides A-C | Aspergillus terreus | Not specified | [18] |

This diversity makes DKPs attractive starting points for drug development programs targeting a wide range of diseases, from infectious diseases to cancer.[1][5][7] For instance, Plinabulin, a synthetic DKP derivative, has advanced to Phase 3 clinical trials for non-small cell lung cancer.[1]

Key Methodologies in DKP Research

Advancing the study of DKP natural products requires robust methodologies for their discovery, characterization, and production.

Bioassay-Guided Isolation and Purification

The discovery of novel bioactive DKPs often relies on a systematic process of bioassay-guided fractionation. This workflow ensures that purification efforts are focused on the compounds responsible for the biological activity of interest.

Generalized Protocol for Bioassay-Guided Isolation:

-

Cultivation & Extraction: Grow the source organism (e.g., fungus, bacterium) in a suitable liquid or solid medium. After an appropriate incubation period, extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate, methanol).

-

Initial Bioassay: Test the crude extract for the desired biological activity (e.g., antimicrobial, cytotoxic). If active, proceed to fractionation.

-

Fractionation: Subject the active crude extract to chromatographic separation. This typically starts with vacuum liquid chromatography (VLC) or column chromatography (CC) using silica gel or other stationary phases, eluting with a solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).[19]

-

Iterative Bioassay and Purification: Test each fraction for biological activity. The most active fractions are selected for further rounds of purification using more advanced techniques like High-Performance Liquid Chromatography (HPLC), often with reverse-phase columns (e.g., C18).[18][19]

-

Purity Assessment: Monitor the purification process at each stage using Thin-Layer Chromatography (TLC), visualizing spots under UV light and with staining reagents like Dragendorff's reagent for alkaloids.[19] Continue purification until a single, pure compound is obtained, as confirmed by HPLC.

-

Structural Elucidation: Identify the structure of the pure, active compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][19]

Chemical Synthesis of the DKP Core

Chemical synthesis is crucial for confirming structures, enabling structure-activity relationship (SAR) studies, and providing access to analogues not found in nature.[4][5] The most common approach involves the cyclization of a dipeptide precursor.[4][8]

Generalized Protocol for DKP Synthesis:

-

Amino Acid Protection: Protect the N-terminus of one amino acid (e.g., with a Boc group) and the C-terminus of a second amino acid (e.g., as a methyl ester).

-

Peptide Coupling: Couple the two protected amino acids using a standard peptide coupling reagent (e.g., DCC, HBTU) to form a linear dipeptide.

-

Deprotection: Selectively remove one of the protecting groups. For example, remove the N-terminal Boc group with an acid like trifluoroacetic acid (TFA).

-

Cyclization: Induce intramolecular cyclization of the deprotected dipeptide. This is often achieved by heating in a suitable solvent or under basic conditions. This step can be prone to racemization, especially for proline-containing DKPs.[8][14]

-

Purification: Purify the resulting DKP using column chromatography or recrystallization.

Case Studies: Mechanisms of Action

Bicyclomycin: A Selective Inhibitor of Bacterial Transcription Termination

Bicyclomycin is a clinically used antibiotic with a unique bridged DKP structure, active primarily against Gram-negative bacteria.[15][20] Its mechanism of action is notably distinct from most antibiotics.

-

Target: Bicyclomycin is the only known selective inhibitor of the Rho (ρ) transcription termination factor.[15][20][21]

-

Mechanism: Rho is a ring-shaped, ATP-dependent helicase that binds to nascent RNA transcripts and translocates along them. When it catches up to the RNA polymerase complex paused at a termination site, it unwinds the RNA-DNA hybrid, causing the release of the transcript and terminating gene expression. Bicyclomycin binds to a specific pocket in the Rho protein, inhibiting its ATPase activity.[15][20] This disruption of the Rho molecular machinery prevents proper transcription termination, leading to the untimely overproduction of proteins and ultimately causing a toxic effect on the bacterial cell.[20] Early studies also suggested it interferes with the biosynthesis and assembly of lipoprotein in the bacterial cell envelope.[22][23]

Gliotoxin: A Potent Immunosuppressive Mycotoxin

Gliotoxin is an epidithiodiketopiperazine (ETP) produced by the pathogenic fungus Aspergillus fumigatus and is a key virulence factor in invasive aspergillosis.[12][17] Its potent bioactivity stems from the reactive disulfide bridge across the DKP ring.

-

Target: Gliotoxin has multiple cellular targets, but its immunosuppressive effects are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][24]

-

Mechanism: The disulfide bridge of gliotoxin can undergo redox cycling within the cell, leading to the production of reactive oxygen species (ROS).[16][24] This has several downstream consequences:

-

NF-κB Inhibition: Gliotoxin can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This keeps NF-κB inactive, preventing the transcription of pro-inflammatory cytokines and other immune response genes.[16]

-

Induction of Apoptosis: The generation of ROS and direct interaction with cellular proteins can trigger programmed cell death (apoptosis) in various immune cells, including macrophages and neutrophils.[24][25]

-

Enzyme Inhibition: The disulfide bridge can react with protein thiols, inhibiting the function of critical enzymes.[16]

-

The producing fungus, A. fumigatus, protects itself through a sophisticated mechanism involving the enzyme GliT, an oxidoreductase that can reduce the disulfide bridge to a less toxic dithiol form.[17]

Future Perspectives and Drug Development

The 2,5-dioxopiperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The growing understanding of DKP biosynthesis, particularly the discovery of CDPS pathways, opens up exciting avenues for synthetic biology and genome mining to uncover novel DKP natural products.[10][11][26] Structure-activity relationship (SAR) studies on both natural and synthetic DKPs are essential to optimize their potency, selectivity, and pharmacokinetic properties for clinical development.[5][6] Challenges remain in the chemical synthesis of more complex, stereochemically dense DKP alkaloids, but these efforts are critical for verifying structures and providing material for advanced biological testing.[9] As antimicrobial resistance continues to rise, the unique mechanisms of action exhibited by compounds like bicyclomycin highlight the enduring value of exploring this remarkable class of natural products.

References

- Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (n.d.). Revista de Biología Marina y Oceanografía.

-

Bicyclomycin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Mechanism of action of bicyclomycin. (1976). The Journal of Antibiotics. [Link]

-

The Molecular Basis for the Mode of Action of Bicyclomycin. (2005). Current Medicinal Chemistry. [Link]

-

MECHANISM OF ACTION OF BICYCLOMYCIN. (1976). The Journal of Antibiotics. [Link]

-

The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention. (2021). Toxins. [Link]

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. (2021). Marine Drugs. [Link]

-

Progress in Gliotoxin Research. (2025). Molecules. [Link]

-

Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). (2025). Molecules. [Link]

-

Fungal mitochondria govern both gliotoxin biosynthesis and self-protection. (2025). mBio. [Link]

-

Diketopiperazines: Biological Activity and Synthesis. (2021). ResearchGate. [Link]

-

2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (2024). Current Pharmaceutical Design. [Link]

-

The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention. (2021). Toxins (Basel). [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). Molecules. [Link]

-

Research Progress on Activity and Biosynthesis of Diketopiperazines. (2024). Current Organic Chemistry. [Link]

-

2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. (2024). Current Pharmaceutical Design. [Link]

-

2,5-Diketopiperazine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. (2018). ACS Medicinal Chemistry Letters. [Link]

-

GliZ, a Transcriptional Regulator of Gliotoxin Biosynthesis, Contributes to Aspergillus fumigatus Virulence. (2007). Eukaryotic Cell. [Link]

-

The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. (2019). Organic & Biomolecular Chemistry. [Link]

-

Total Synthesis of Homo- and Heterodimeric Bispyrrolidinoindoline Dioxopiperazine Natural Products. (2021). The Journal of Organic Chemistry. [Link]

-

Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2023). Molecules. [Link]

-

The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases. (2019). Organic & Biomolecular Chemistry. [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). ResearchGate. [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2020). Molecules. [Link]

-

Natural and synthetic products containing 2,5‐diketopiperazine,... (n.d.). ResearchGate. [Link]

-

Isolation of some new 3,6-dialkyl-1,4-dihydroxypiperazine-2,5-diones from Aspergillus terreus. (1986). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

2,5-Diketopiperazines: synthesis, reactions, medicinal chemistry, and bioactive natural products. (2012). Chemical Reviews. [Link]

-

The Expanding Spectrum of Diketopiperazine Natural Product Biosynthetic Pathways Containing Cyclodipeptide Synthases. (2019). The Royal Society of Chemistry. [Link]

-

2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). Molecules. [Link]

-

Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. (2016). JSM Chemistry. [Link]

-

Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5- Diketopiperazines. (2023). Preprints.org. [Link]

-

Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. (2026). Molecules. [Link]

-

Total Synthesis of Complex Diketopiperazine Alkaloids. (2017). Israel Journal of Chemistry. [Link]

Sources

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 9. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Bicyclomycin - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Isolation of some new 3,6-dialkyl-1,4-dihydroxypiperazine-2,5-diones from Aspergillus terreus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. JSM Central || Article Info [jsmcentral.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. agscientific.com [agscientific.com]

- 22. Mechanism of action of bicyclomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MECHANISM OF ACTION OF BICYCLOMYCIN [jstage.jst.go.jp]

- 24. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GliZ, a Transcriptional Regulator of Gliotoxin Biosynthesis, Contributes to Aspergillus fumigatus Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Cyclic Dipeptide Aldehyde Intermediates in Biosynthesis

Topic: Cyclic Dipeptide Aldehyde Intermediates in Biosynthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanisms, Trapping, and Synthetic Utility

Executive Summary

Cyclic dipeptides (2,5-diketopiperazines or DKPs) represent a privileged scaffold in medicinal chemistry due to their high structural rigidity, resistance to proteolysis, and ability to cross the blood-brain barrier. While many DKPs are formed via Cyclodipeptide Synthases (CDPSs) or Thioesterase (TE) domains, a distinct and highly reactive class arises from Non-Ribosomal Peptide Synthetase (NRPS) Reductase (R) domains .

These R-domains catalyze the reductive release of dipeptidyl thioesters as peptide aldehydes . These transient aldehyde intermediates are critical branch points: they undergo spontaneous cyclization to form cyclic hemiaminals (masked aldehydes), which subsequently dehydrate to dihydropyrazinones or reduce to piperazines .

This guide details the mechanistic enzymology of this reductive release, provides a validated protocol for trapping these unstable aldehyde intermediates, and outlines their utility in engineering novel pyrazinone pharmacophores.

Mechanistic Enzymology: The Reductive Release

Unlike canonical NRPS termination, which uses a Thioesterase (TE) domain to hydrolyze or macrocyclize the peptide, specific pathways (e.g., Staphylococcus aureus aureusimine, Xenorhabdus nematophin) utilize a terminal Reductase (R) domain .

2.1 The R-Domain Architecture

The R-domain is structurally homologous to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily. It contains a conserved Rossmann fold for cofactor binding (typically NADPH) and a catalytic triad (Ser-Tyr-Lys).

2.2 The Reaction Cycle[1]

-

Thioester Binding: The upstream Peptidyl Carrier Protein (PCP) delivers the dipeptidyl-thioester to the R-domain active site.

-

Hydride Transfer: The R-domain binds NADPH. A hydride (H⁻) is transferred from the C4 of the nicotinamide ring to the carbonyl carbon of the thioester.

-

Hemithioacetal Collapse: The resulting oxyanion is stabilized by the catalytic tyrosine/serine. Collapse of the hemithioacetal releases the free thiol of the PCP phosphopantetheine arm and generates the C-terminal peptide aldehyde .

2.3 The "Aldehyde" vs. "Cyclic" Equilibrium

The technical nuance often missed is that the "cyclic dipeptide aldehyde" is rarely isolated as a linear species. Upon release, the terminal aldehyde is highly electrophilic. The N-terminal amine of the dipeptide (or a side-chain nucleophile) attacks the aldehyde intramolecularly.

-

Linear Form: Dipeptide-CHO (Transient)

-

Cyclic Form: Cyclic Hemiaminal (Masked Aldehyde)

This equilibrium favors the cyclic form, driving the reaction forward. The hemiaminal then dehydrates to form a 1,2-dihydro-2-pyrazinone , a core scaffold for many antibiotics and virulence factors.

Visualization: The Reductive Cyclization Pathway

The following diagram illustrates the transition from the NRPS assembly line to the final pyrazinone product, highlighting the transient aldehyde intermediate.

Caption: Figure 1: The reductive off-loading mechanism where the NRPS R-domain releases a linear aldehyde that spontaneously cyclizes into a hemiaminal, the precursor to bioactive pyrazinones.

Experimental Protocol: Chemo-Enzymatic Trapping

Because the linear aldehyde cyclizes rapidly, direct detection via LC-MS is difficult. To validate the R-domain mechanism, one must "trap" the aldehyde using a nucleophile that reacts faster than the internal cyclization or stabilizes the linear form.

Objective: Confirm the presence of a dipeptide aldehyde intermediate from an NRPS R-domain in vitro.

4.1 Reagents & Equipment

-

Enzyme: Purified recombinant NRPS module (A-PCP-R) or standalone R-domain (5 µM).

-

Substrate: Synthetic Dipeptidyl-SNAC (N-acetylcysteamine) thioester (1 mM).

-

Cofactor: NADPH (2 mM).

-

Trapping Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-Dinitrophenylhydrazine (DNPH).

-

Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

4.2 Step-by-Step Workflow

-

Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine:

-

Buffer (to final volume 100 µL)

-

NRPS Enzyme (5 µM final)

-

Dipeptidyl-SNAC substrate (1 mM final)

-

Control A: No NADPH

-

Control B: Heat-inactivated enzyme

-

-

Initiation: Add NADPH (2 mM) to initiate the reduction. Incubate at 30°C for 30 minutes.

-

Chemical Trapping (Derivatization):

-

Add PFBHA (5 mM final concentration) directly to the reaction mixture.

-

Note: PFBHA reacts with the aldehyde carbonyl to form a stable oxime derivative. This prevents cyclization to the hemiaminal.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Quenching & Extraction:

-

Quench with 100 µL acetonitrile (ACN).

-

Centrifuge at 13,000 x g for 10 minutes to remove precipitated protein.

-

-

LC-MS Analysis:

-

Inject the supernatant onto a C18 reverse-phase column.

-

Target Mass: Calculate the mass of the [Linear Dipeptide Aldehyde + PFBHA - H2O].

-

Validation: The trapped oxime should be present in the experimental sample but absent in Control A (No NADPH).

-

Data Interpretation & Comparison

Understanding the difference between release mechanisms is vital for pathway engineering.

Table 1: Comparison of NRPS Termination Domains

| Feature | Thioesterase (TE) | Reductase (R) | Condensation-Like (C_T) |

| Mechanism | Hydrolysis or Macrocyclization | 2-Electron Reduction | Intramolecular Amide Bond |

| C-Terminal Product | Carboxylic Acid or Macrolactone | Aldehyde (-> Amine/Alcohol) | Cyclic Amide (DKP) |

| Cofactor | None | NADPH | None |

| Key Intermediate | Acyl-O-Enzyme | Hemithioacetal / Aldehyde | None (Direct attack) |

| Drug Class | Macrolides, Depsipeptides | Pyrazinones, Reduced Alkaloids | Fungal DKPs |

Future Outlook: Synthetic Biology Applications

The "cyclic dipeptide aldehyde" pathway is a prime target for combinatorial biosynthesis. By swapping the A-domains upstream of the R-domain, researchers can generate libraries of unnatural pyrazinones .

-

Pharmacophore Engineering: The dihydropyrazinone ring mimics the peptide bond geometry but is rigid, making it an excellent protease inhibitor scaffold.

-

Reductive Amination: The released aldehyde can be intercepted in vivo by endogenous amines (other than the peptide N-terminus) to form heterocycles, or further reduced by alcohol dehydrogenases to form amino-alcohols.

References

-

Mechanism of NRPS Reductive Release

- Title: Reductive release of the peptide siderophore myxochelin from the nonribosomal peptide synthetase MxcG.

- Source:Biochemistry

-

URL:[Link]

-

Pyrazinone Biosynthesis via Aldehydes

- Title: Biosynthesis of the aureusimines: Identification of a nonribosomal peptide synthetase module for pyrazinone form

- Source:ChemBioChem

-

URL:[Link]

-

Trapping Biosynthetic Intermedi

-

General Review of Cyclodipeptides

Sources

- 1. researchgate.net [researchgate.net]

- 2. Capturing acyl–enzyme intermediates with genetically encoded 2,3-diaminopropionic acid for hydrolase substrate identification | Springer Nature Experiments [experiments.springernature.com]

- 3. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 4. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2018039197A1 - Aldehyde trapping compounds and methods of use thereof - Google Patents [patents.google.com]

- 6. Structural advances toward understanding the catalytic activity and conformational dynamics of modular nonribosomal peptide synthetases - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00003F [pubs.rsc.org]

- 7. Cyclization of Fungal Nonribosomal Peptides by a Terminal Condensation-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trapping and structural characterisation of a covalent intermediate in vitamin B 6 biosynthesis catalysed by the Pdx1 PLP synthase - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00160D [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Knoevenagel Condensation for 3,6-Dioxopiperazine-2-carbaldehyde

Abstract

This document provides a comprehensive guide to performing the Knoevenagel condensation on 3,6-Dioxopiperazine-2-carbaldehyde, a challenging yet valuable substrate in medicinal chemistry. 2,5-Diketopiperazines (DKPs) are privileged heterocyclic scaffolds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The functionalization of the DKP core is crucial for developing novel therapeutic agents. This guide details the underlying chemical principles, addresses the specific challenges posed by the DKP-carbaldehyde substrate, and offers three distinct, robust protocols tailored for varying experimental needs—from classic organocatalysis to modern green chemistry approaches. Each protocol is designed to be self-validating, with in-depth explanations of the causality behind procedural steps, troubleshooting advice, and methods for characterization.

Introduction: The Challenge and Opportunity

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems from an active methylene compound and a carbonyl group.[3][4] This reaction is instrumental in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates.[5][6][7] When applied to a 3,6-Dioxopiperazine-2-carbaldehyde scaffold, it unlocks a pathway to novel, highly functionalized cyclic dipeptides.

However, the substrate itself presents unique challenges:

-

Stereochemical Instability: The proton at the C-2 position, being alpha to the aldehyde, is susceptible to epimerization under basic conditions typically used in Knoevenagel condensations.

-

Ring Sensitivity: The diketopiperazine ring contains two amide bonds, and the protons at the C-3 and C-6 positions are activated. Strongly basic or acidic conditions can lead to side reactions or ring-opening.

-

Substrate Reactivity: Aldehydes are generally more reactive than ketones in Knoevenagel condensations, but the steric hindrance and electronic effects of the DKP ring can influence reactivity.[8]

This guide provides methodologies designed to navigate these challenges, ensuring high-yield, selective, and reproducible synthesis.

Mechanistic Considerations for a Mild Condensation

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (or enolate) from an active methylene compound to the aldehyde's carbonyl carbon, followed by a dehydration step to yield the final α,β-unsaturated product.[4] The choice of catalyst is paramount as it dictates the reaction's success by facilitating the initial deprotonation of the active methylene compound without promoting unwanted side reactions.

Sources

- 1. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 3. orientjchem.org [orientjchem.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. sciensage.info [sciensage.info]

- 7. benchchem.com [benchchem.com]

- 8. Chemicals [chemicals.thermofisher.cn]

functionalization of diketopiperazine rings at C-3 position

Executive Summary

The 2,5-diketopiperazine (DKP) scaffold is a privileged pharmacophore found in a vast array of bioactive natural products (e.g., prenylated alkaloids) and synthetic drugs.[1][2][3] Its rigid heterocyclic structure, high metabolic stability, and ability to display multiple hydrogen bond donors/acceptors make it an ideal template for drug discovery.[4] However, the controlled functionalization of the DKP ring—specifically at the C-3 position—remains a significant synthetic challenge due to issues with diastereoselectivity, epimerization, and competing N-alkylation.

This guide details two distinct, high-fidelity workflows for C-3 functionalization:

-

Stereoselective Enolate Alkylation: A classical yet nuanced approach utilizing lithium bases for precise stereocontrol.

-

Pd-Catalyzed C(sp³)-H Arylation: A modern, atom-economical method for installing aryl groups directly onto the DKP core.

Introduction & Mechanistic Grounding

The reactivity of the DKP ring at C-3 (and C-6) is governed by the acidity of the

Key Challenges:

-

Acidity & Epimerization: The C-3 proton is acidic enough to be removed by strong bases, but the resulting enolate is prone to racemization (or epimerization in pre-substituted systems) upon quenching if conditions are not strictly controlled.

-

N-Alkylation Competition: Without proper protection, the amide nitrogen (pKa ~14-17) is significantly more acidic than the C-3 position.

-

Stereochemical Relay: In asymmetric DKPs (e.g., cyclo(L-Pro-Gly)), the existing chirality at C-6 can dictate the stereochemical outcome at C-3. This "memory of chirality" or 1,2-strain induction is critical for diastereoselective synthesis.

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate and target moiety using the decision matrix below.

Figure 1: Strategic decision tree for selecting the appropriate DKP functionalization pathway.

Method A: Stereoselective Enolate Alkylation

This method relies on the generation of a discrete enolate using a non-nucleophilic strong base. It is the gold standard for introducing alkyl chains with high diastereoselectivity.

Critical Mechanistic Insight: The stereoselectivity in unsymmetrical DKPs (e.g., proline-derived) is often governed by the "relay" of stereochemical information. The N-protecting group (e.g., PMB) adopts a specific conformation to minimize steric clash with the C-6 substituent, which in turn shields one face of the C-3 enolate.

Protocol 1: LiHMDS-Mediated C-3 Alkylation

Reagents:

-

Substrate: N,N'-protected DKP (e.g., N,N'-di-PMB-cyclo(Gly-Pro)).

-

Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF.

-

Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide).

-

Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Cool to room temperature under a positive pressure of Argon.

-

Substrate Solvation: Add the N-protected DKP (1.0 equiv, 0.5 mmol) and dissolve in anhydrous THF (5 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration. Note: Temperature control is vital to prevent enolate decomposition or racemization.

-

Deprotonation: Dropwise add LiHMDS (1.2 equiv) over 5 minutes. The solution may turn slight yellow/orange. Stir at -78 °C for 45 minutes.

-

Electrophile Addition: Add the alkyl halide (1.5 equiv) neat or as a solution in minimal THF.

-

Reaction Progression:

-

Stir at -78 °C for 2 hours.

-

Allow the reaction to warm slowly to -40 °C over 1 hour. Do not warm to RT immediately.

-

-

Quench: Quench with saturated aqueous NH₄Cl (2 mL) while still cold.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).